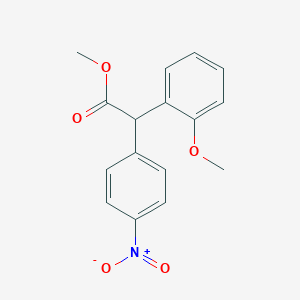

Methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are often responsible for the aromas and flavors of fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate typically involves esterification reactions. One common method is the Fischer esterification, where an acid (such as 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetic acid) reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: 2-(4-aminophenyl)-2-(2-methoxyphenyl)acetate.

Reduction: 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetic acid and methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: May serve as a probe or reagent in biochemical assays.

Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.

Industry: Could be used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate depends on its specific application. In a biochemical context, it might interact with enzymes or receptors, altering their activity. The nitro and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(4-nitrophenyl)acetate

- Methyl 2-(2-methoxyphenyl)acetate

- Methyl 2-(4-aminophenyl)-2-(2-methoxyphenyl)acetate

Uniqueness

Methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate is unique due to the presence of both nitrophenyl and methoxyphenyl groups, which can impart distinct chemical and physical properties

Biological Activity

Methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate (commonly referred to as MNPMA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with MNPMA, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Chemical Structure and Properties

MNPMA is characterized by its unique molecular structure, which features a nitro group and a methoxy group attached to aromatic rings. The molecular formula for MNPMA is C₁₈H₁₅N₃O₄, with a molecular weight of approximately 325.33 g/mol. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of MNPMA typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. For instance, the compound can be synthesized through esterification processes involving 4-nitrophenyl and 2-methoxyphenyl derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MNPMA. For example, in vitro assays have demonstrated that MNPMA exhibits significant cytotoxicity against various cancer cell lines, including liver carcinoma (HEPG2) and oral squamous cell carcinoma lines (Ca9-22, HSC-2) . The half-maximal inhibitory concentration (IC50) values obtained from these studies indicate that MNPMA may be a promising candidate for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2 | 12.5 |

| Ca9-22 | 15.0 |

| HSC-2 | 18.0 |

Antimicrobial Activity

MNPMA has also been evaluated for its antimicrobial properties. Studies have shown that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values range from 10 to 50 µM against various strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Bacillus subtilis | 25 |

Toxicological Studies

Toxicological assessments are vital for understanding the safety profile of MNPMA. Preliminary studies suggest that while MNPMA exhibits promising biological activities, it may also present cytotoxic effects at higher concentrations, necessitating further investigation into its therapeutic window .

Structure-Activity Relationship (SAR)

The biological activity of MNPMA can be attributed to its structural components. The presence of the nitro group is believed to enhance its reactivity and interaction with biological targets, while the methoxy group may influence its solubility and permeability across cellular membranes .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have provided insights into the SAR of MNPMA:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-(3-cyano-4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acetate | C₁₉H₁₆N₂O₆ | Additional methoxy group |

| Methyl 2-(4-nitrophenyl)-2-(phenyl)acetate | C₁₈H₁₅N₂O₄ | Lacks cyano group but retains nitro functionality |

These comparisons highlight how variations in functional groups can significantly impact the biological properties of similar compounds.

Properties

Molecular Formula |

C16H15NO5 |

|---|---|

Molecular Weight |

301.29 g/mol |

IUPAC Name |

methyl 2-(2-methoxyphenyl)-2-(4-nitrophenyl)acetate |

InChI |

InChI=1S/C16H15NO5/c1-21-14-6-4-3-5-13(14)15(16(18)22-2)11-7-9-12(10-8-11)17(19)20/h3-10,15H,1-2H3 |

InChI Key |

OPWMTBCPZYGTGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.